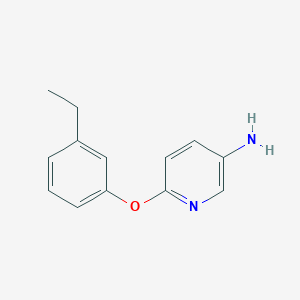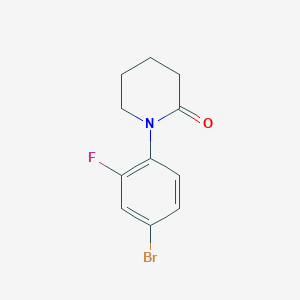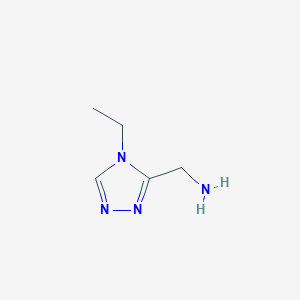
2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide
Descripción general
Descripción
2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide is a chemical compound with the CAS Number: 1016773-95-7 . It has a molecular weight of 250.18 . The IUPAC name for this compound is 2-bromo-3-methyl-N-(tert-pentyl)butanamide .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H20BrNO/c1-6-10(4,5)12-9(13)8(11)7(2)3/h7-8H,6H2,1-5H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Branched Chain Aldehydes in Foods
- Flavor Compounds Production : Research on branched aldehydes, which are important for flavor in both fermented and non-fermented food products, reveals insights into the production and degradation pathways from amino acids. This knowledge is crucial for controlling the formation of desired aldehyde levels in food products, which might relate to the understanding and application of similar compounds for flavor or fragrance enhancement in various products (Smit, Engels, & Smit, 2009).
Downstream Processing of Biochemicals
- Biologically Produced Chemicals : The separation and purification of biologically produced chemicals such as 1,3-propanediol and 2,3-butanediol, which share a similar context of chemical production and application with the compound , highlight the significant cost and technological challenges involved in the microbial production of biochemicals. These insights are valuable for researchers focusing on the efficient production and application of various chemical compounds (Xiu & Zeng, 2008).
Novel Liquid-Liquid Extraction Methods
- Separation Technologies for Biofuels and Biochemicals : The development of salting-out/sugaring-out extraction methods for biofuels and biochemicals from fermentation broths/aqueous solutions provides a new direction for the separation and purification processes. This research could be relevant to the extraction and purification of "2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide" from complex mixtures (Fu, Li, Sun, & Xie, 2020).
Fumigation Through Drip Irrigation Systems
- Alternative Fumigants Application : Studies on the application of water-soluble formulations of alternative fumigants through drip irrigation systems for preventing soil pest and disease problems provide insights into environmentally friendly and economical pest management strategies. This research might offer a perspective on the environmental and application considerations for similar compounds (Ajwa et al., 2002).
Propiedades
IUPAC Name |
2-bromo-3-methyl-N-(2-methylbutan-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO/c1-6-10(4,5)12-9(13)8(11)7(2)3/h7-8H,6H2,1-5H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUHPOWMNGWAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C(C(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Cyclopropylamino)methyl]-3-fluorobenzamide](/img/structure/B3199061.png)
![2-{4-[(3-Aminophenyl)methoxy]phenyl}acetonitrile](/img/structure/B3199067.png)



![1-[(3-Aminophenyl)methyl]piperidine-4-carboxamide](/img/structure/B3199077.png)
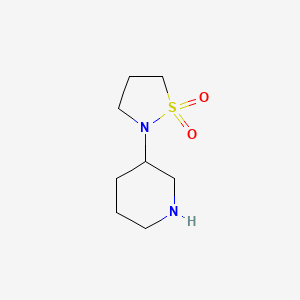
![2-[(5-Bromopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199084.png)
![1-[(2-Bromophenyl)methyl]piperidin-4-one](/img/structure/B3199097.png)
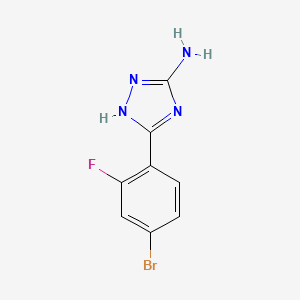
![N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199123.png)
